4,6-Dimethoxy-1,3,5-triazin-2(1H)-one

概要

説明

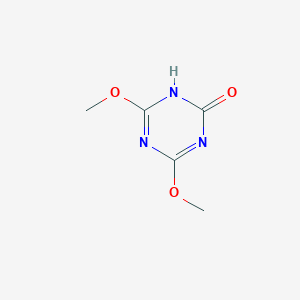

4,6-Dimethoxy-1,3,5-triazin-2(1H)-one is a heterocyclic organic compound that belongs to the triazine family. It is characterized by a triazine ring substituted with two methoxy groups at the 4 and 6 positions and a keto group at the 2 position. This compound is known for its versatility in various chemical reactions and applications in scientific research.

準備方法

Synthetic Routes and Reaction Conditions

4,6-Dimethoxy-1,3,5-triazin-2(1H)-one can be synthesized through several methods. One common synthetic route involves the reaction of cyanuric chloride with methanol in the presence of a base such as sodium hydroxide. The reaction proceeds through nucleophilic substitution, where the chlorine atoms are replaced by methoxy groups, followed by hydrolysis to form the desired triazine derivative .

Industrial Production Methods

In industrial settings, the production of this compound typically involves large-scale reactions using similar principles as the laboratory synthesis. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .

化学反応の分析

Nucleophilic Substitution Reactions

The compound participates in nucleophilic aromatic substitution (NAS) reactions due to the electron-withdrawing methoxy groups at positions 4 and 6. For example:

-

Reaction with amines : The 2(1H)-one oxygen can act as a leaving group in the presence of nucleophiles like amines. In peptide synthesis, analogous triazine derivatives react with amino acids to form intermediates such as methyl 2-(4,6-dimethoxy-1,3,5-triazin-2-ylamino)propanoate .

-

Formation of coupling reagents : It serves as a precursor for triazinyloxyimino derivatives (e.g., DMTOPy, 12d ), synthesized via reactions with oximes and triethylamine in dichloromethane .

Activation of Carboxylic Acids

While less reactive than 2-chloro-4,6-dimethoxy-1,3,5-triazine (CDMT), this compound exhibits similar activation mechanisms for carboxylic acids:

-

Active ester formation : The triazine reacts with carboxylic acids to form activated intermediates, enabling subsequent amidation or esterification .

-

Coupling efficiency : Comparative studies show that triazine-based reagents like CDMT achieve moderate yields (55–69%) with variable racemization (2–30%) in peptide synthesis :

| Coupling Reagent | Yield (%) | Racemization (%) |

|---|---|---|

| CDMT | 55–69 | 2–30 |

| HOTU | 63–100 | <1 |

Decomposition Pathways

Thermal decomposition studies of azo-linked triazine derivatives reveal:

-

Nitrogen release : Hydrazo derivatives produce 0.5–0.6 moles of N₂ per mole compound, while azo derivatives generate 0.7–0.8 moles .

-

Radical mechanisms : Symmetrical azo bonds favor concerted homolysis, whereas unsymmetrical bonds undergo stepwise radical decomposition .

Mechanistic Insights

科学的研究の応用

Synthesis of 4,6-Dimethoxy-1,3,5-triazin-2(1H)-one

The compound can be synthesized through a practical method involving the reaction of 2-chloro-4,6-dimethoxy-1,3,5-triazine with dimethylamine-functionalized silica gel in ethanol. This method allows for the recycling of the silica gel after use, highlighting its efficiency and sustainability in laboratory settings .

Amide Synthesis

DMTMM is primarily recognized for its role as a coupling agent in amide synthesis. It activates carboxylic acids for nucleophilic attack by amines, facilitating the formation of amides. This is particularly useful for synthesizing amides from sterically hindered amines and polysaccharides like hyaluronic acid. The mechanism involves the formation of an active ester intermediate that readily reacts with nucleophiles .

Synthesis of Other Carboxylic Derivatives

In addition to amides, DMTMM can also be employed to synthesize esters and anhydrides. The activation of carboxylic acids using DMTMM allows for efficient nucleophilic attacks from alcohols or other nucleophiles. This versatility makes it a valuable reagent in organic synthesis .

Drug Development

DMTMM's ability to facilitate amide bond formation is crucial in drug development processes. Many pharmaceuticals contain amide linkages; therefore, DMTMM serves as an essential tool for medicinal chemists aiming to create new therapeutic compounds.

Peptide Synthesis

The compound is also utilized in peptide synthesis where it aids in the formation of peptide bonds between amino acids. This application is vital for producing peptides used in research and therapeutic contexts.

Case Studies and Research Findings

Several studies have documented the effectiveness of DMTMM in various chemical reactions:

- Amide Coupling Efficiency : Research indicates that DMTMM outperforms traditional coupling agents in forming amides from hindered substrates .

- Synthesis of Complex Molecules : A study demonstrated the successful application of DMTMM in synthesizing complex organic molecules that are otherwise challenging to obtain using standard methods .

- Polysaccharide Ligation : DMTMM has been shown to effectively ligate polysaccharides, which is crucial for developing biocompatible materials .

作用機序

The mechanism of action of 4,6-Dimethoxy-1,3,5-triazin-2(1H)-one primarily involves its role as a condensing agent. It facilitates the formation of amide and ester bonds by activating carboxylic acids, making them more reactive towards nucleophiles. This activation occurs through the formation of an intermediate triazine ester, which then reacts with the nucleophile to form the desired product .

類似化合物との比較

Similar Compounds

2-Chloro-4,6-dimethoxy-1,3,5-triazine: Similar structure but with a chlorine atom instead of a keto group.

4,6-Dimethoxy-1,3,5-triazine: Lacks the keto group at the 2 position.

4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride: A derivative used as a coupling agent.

Uniqueness

4,6-Dimethoxy-1,3,5-triazin-2(1H)-one is unique due to its specific substitution pattern, which imparts distinct reactivity and stability. Its ability to act as a versatile condensing agent makes it valuable in various synthetic applications, distinguishing it from other triazine derivatives .

生物活性

4,6-Dimethoxy-1,3,5-triazin-2(1H)-one (CAS No. 1075-59-8) is a heterocyclic compound belonging to the triazine family. Its unique structure and functional groups suggest potential biological activities, particularly in medicinal chemistry. This article reviews the synthesis, biological evaluations, and potential therapeutic applications of this compound based on diverse sources.

- Molecular Formula : CHNO

- Molecular Weight : 157.13 g/mol

- Purity : Typically available in 95% purity .

Synthesis

The synthesis of this compound involves the reaction of 2-chloro-4,6-dimethoxytriazine with various nucleophiles, including amino acids and other amines. The reaction is facilitated by acid scavengers like triethylamine in a solvent mixture of dioxane and water .

1. Enzyme Inhibition Studies

Recent studies have highlighted the compound's potential as a selective inhibitor of monoamine oxidase (MAO), particularly MAO-A. Compounds derived from this compound exhibited inhibition comparable to clorgyline (a standard MAO-A inhibitor) without significant acute toxicity. This suggests a promising avenue for treating mood disorders .

| Compound | MAO-A Inhibition (%) | MAO-B Inhibition (%) |

|---|---|---|

| Clorgyline | 100 | 0 |

| Test Compound | ~85 | ~30 |

2. Anticancer Activity

The compound has also been evaluated for its anticancer properties against various cancer cell lines. A study demonstrated that derivatives of this compound showed significant cytotoxic effects against MDA-MB-231 (triple-negative breast cancer) and HepG2 (human hepatoma) cells.

| Derivative | IC50 (MDA-MB-231) | IC50 (HepG2) |

|---|---|---|

| Compound A | 7.2 µM | 11.0 µM |

| Compound B | 16.8 µM | 13.5 µM |

These findings indicate that modifications to the triazine core can enhance its anticancer efficacy .

3. Mechanistic Insights

The mechanism behind the biological activity of this compound may involve interactions with various cellular targets through non-covalent bonds such as hydrogen bonds and Van der Waals forces. Molecular docking studies have provided insights into its binding affinity with key enzymes involved in cancer progression and neurotransmitter metabolism .

Case Studies

A notable case study involved the synthesis of amino acid derivatives from this compound and their evaluation against cancer cell lines. The results indicated that certain derivatives not only inhibited cell proliferation but also modulated angiogenesis markers such as VEGF and MMP-9 .

特性

IUPAC Name |

4,6-dimethoxy-1H-1,3,5-triazin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7N3O3/c1-10-4-6-3(9)7-5(8-4)11-2/h1-2H3,(H,6,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABWQLBWYPYHBHW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC(=NC(=O)N1)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90274536 | |

| Record name | 4,6-Dimethoxy-1,3,5-triazin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90274536 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1075-59-8 | |

| Record name | 4,6-Dimethoxy-1,3,5-triazin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90274536 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,6-Dimethoxy-1,3,5-triazin-2(1H)-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is a simple and efficient method to synthesize 4,6-Dimethoxy-1,3,5-triazin-2(1H)-one?

A1: A practical method involves reacting 2-chloro-4,6-dimethoxy-1,3,5-triazine with acetic acid in the presence of dimethylamine-functionalized silica gel. This solid-phase approach allows for a straightforward reaction setup and easy product isolation. The silica gel used in this process can be recycled by washing with a diluted aqueous ammonia solution, further increasing the method's efficiency [, ].

Q2: What are the advantages of using dimethylamine-functionalized silica gel in this synthesis?

A2: This functionalized silica gel acts as a solid-phase reagent, simplifying the reaction workup compared to traditional solution-phase methods. It eliminates the need for complex extraction or purification steps. Moreover, the reusability of the silica gel adds to the method's overall cost-effectiveness and environmental friendliness [, ].

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。